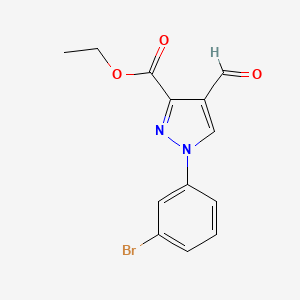

Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11BrN2O3 |

|---|---|

Molecular Weight |

323.14 g/mol |

IUPAC Name |

ethyl 1-(3-bromophenyl)-4-formylpyrazole-3-carboxylate |

InChI |

InChI=1S/C13H11BrN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-5-3-4-10(14)6-11/h3-8H,2H2,1H3 |

InChI Key |

GRAPGKZYBIQQRV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Carbonyl Condensation

The foundational method for pyrazole synthesis involves the condensation of hydrazines with 1,3-diketones or β-keto esters. For Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate, 3-bromophenylhydrazine reacts with ethyl 4-formyl-3-oxobutanoate under acidic conditions. This one-pot reaction proceeds via cyclocondensation, where the hydrazine attacks the β-keto carbonyl, followed by dehydration to form the pyrazole ring. Typical conditions involve refluxing in ethanol with catalytic HCl (5–10 mol%), yielding 60–75% product after 12–18 hours.

Key variables affecting yield include:

-

Substituent electronic effects : Electron-withdrawing groups on the phenyl ring (e.g., bromine) accelerate cyclization by increasing electrophilicity at the reaction site.

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote side reactions; ethanol remains optimal for balancing reactivity and selectivity.

Regioselective Synthesis via Trichloromethyl Enones

Mechanism of Regiocontrol

A regiocontrolled methodology developed by employs trichloromethyl enones (TCEs) as versatile precursors. Reaction of 3-bromophenylhydrazine hydrochloride with TCEs in methanol under reflux achieves exclusive 1,3-regioselectivity (Figure 1). The mechanism involves:

-

Nucleophilic attack by hydrazine at the α,β-unsaturated carbonyl of TCE, forming a β-enaminone intermediate.

-

Cyclization via intramolecular attack of the NH₂ group on the carbonyl carbon, yielding a pyrazoline intermediate.

-

Spontaneous dehydration and methanolysis of the trichloromethyl group to install the formyl moiety.

This method produces the target compound in 37–97% yields, with regioselectivity dictated by the hydrazine counterion (HCl vs. free base).

Solvent and Temperature Optimization

-

Methanol vs. ethanol : Methanol enhances nucleophilicity of hydrazine hydrochloride, favoring 1,3-regioisomer formation (85–97% yield).

-

Reflux duration : Extended heating (>16 hours) improves conversion but risks formyl group oxidation; 16-hour reflux balances yield and purity.

Oxidation of Dihydropyrazole Intermediates

Two-Step Synthesis from Dihydropyrazoles

Patent literature describes a scalable two-step approach:

-

Dihydropyrazole formation : Ethyl 3-bromo-1-(3-bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is synthesized via [3+2] cycloaddition of 3-bromophenylhydrazine with ethyl acrylate under basic conditions (K₂CO₃, THF, 0°C to RT).

-

Oxidative aromatization : Treatment with potassium persulfate (K₂S₂O₈) in acetonitrile catalyzed by H₂SO₄ (2 mol%) oxidizes the dihydropyrazole to the aromatic pyrazole.

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Oxidant Equivalents | 1.5 eq K₂S₂O₈ | 75–80% |

| Acid Catalyst | H₂SO₄ (2 mol%) | - |

| Reaction Time | 4–6 hours | - |

This method’s advantages include high reproducibility and suitability for kilogram-scale production.

Multi-Component Reactions (MCRs)

One-Pot Tandem Synthesis

A three-component reaction combining 3-bromophenylhydrazine, ethyl propiolate, and paraformaldehyde in DMSO at 100°C achieves concurrent pyrazole formation and formylation. The sequence involves:

-

Michael addition of hydrazine to ethyl propiolate.

-

Cyclization with paraformaldehyde via Vilsmeier-Haack-type formylation.

Yields reach 65–72%, though purity requires careful chromatographic separation due to byproduct formation.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate has been investigated for various applications in scientific research:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antibacterial properties against pathogens like Escherichia coli and Pseudomonas aeruginosa. These properties make it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Properties : Studies have shown that derivatives of this compound may possess anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases .

- Cancer Research : The compound has been explored as a potential inhibitor of key enzymes involved in cancer cell metabolism, indicating its role in cancer therapeutics .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of novel organic compounds. Its unique combination of functional groups allows for further chemical modifications, leading to the development of various derivatives with tailored biological activities .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) that indicates its potential as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism Exploration

In another research project, the anti-inflammatory effects of this compound were assessed through in vitro assays that measured cytokine production in response to inflammatory stimuli. The findings suggested that it could modulate inflammatory pathways effectively.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl and formyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent groups, which critically influence physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Position) | Molecular Weight | Key Properties |

|---|---|---|---|

| Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate | 3-Bromophenyl (1), Formyl (4), Ethyl ester (3) | 337.17 g/mol | High electrophilicity, moderate solubility in polar aprotic solvents |

| Ethyl 1-(4-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxylate | 4-Chlorophenyl (1), Nitro (4), Ethyl ester (3) | 309.72 g/mol | Enhanced oxidative stability, lower logP due to nitro group |

| Methyl 1-(2-methylphenyl)-4-amino-1H-pyrazole-3-carboxylate | 2-Methylphenyl (1), Amino (4), Methyl ester (3) | 261.29 g/mol | Improved solubility in aqueous media, basic amino group enables salt formation |

Key Observations :

- Formyl vs. Nitro/Amino Groups: The formyl group in the target compound allows for Schiff base formation, enabling conjugation with amines—a feature absent in nitro or amino-substituted analogs .

- Ester Chain Length : Ethyl esters generally exhibit better metabolic stability than methyl esters, balancing hydrolysis resistance and bioavailability .

Pharmacological Activity Trends

Pyrazole derivatives are often evaluated for kinase inhibition or antimicrobial activity.

- Anticancer Activity : Bromine-substituted pyrazoles show higher inhibitory potency against tyrosine kinases (e.g., EGFR) compared to chlorine or methyl derivatives, likely due to enhanced hydrophobic interactions .

- Antimicrobial Efficacy : Formyl-bearing pyrazoles demonstrate broader-spectrum activity against Gram-negative bacteria, as seen in studies of analogous compounds like 4-formyl-1-phenylpyrazole-3-carboxylates .

Biological Activity

Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family, characterized by its molecular formula and a molecular weight of 323.14 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. This article explores these biological activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a bromophenyl group, a formyl group, and an ethyl ester group. These functional groups contribute to its reactivity and potential therapeutic applications. The following table summarizes key properties of the compound:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 323.14 g/mol |

| CAS Number | 1159691-59-4 |

| Structure (SMILES) | CCOC(=O)c1nn(-c2cccc(Br)c2)cc1C=O |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.

A study reported that derivatives of this compound showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

This compound also displays anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its utility in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in this area .

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various bacterial strains. Studies indicate that it exhibits bactericidal effects, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggests that the bromine substitution enhances its antimicrobial potency .

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A recent study tested the compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, reporting IC50 values of 15 µM and 20 µM, respectively. These results indicate a strong potential for further development as an anticancer drug .

- Anti-inflammatory Research : Another study assessed the compound's ability to reduce TNF-alpha levels in LPS-stimulated macrophages, finding a significant reduction at concentrations as low as 10 µM .

Q & A

Q. What are the established synthetic routes for Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate, and what key reaction conditions influence yield?

The compound is synthesized via diazonium salt intermediates derived from aromatic amines. A representative method involves:

- Step 1 : Diazotization of 3-bromoaniline under acidic conditions (HCl/NaNO₂).

- Step 2 : Coupling with ethyl 4-formylpyrazole-3-carboxylate precursors in the presence of Cu(I) catalysts.

- Step 3 : Purification via flash chromatography (heptane/EtOAc or DCM/MeOH gradients) .

Key factors affecting yield include solvent polarity, temperature control during diazonium formation, and catalyst loading. For example, exceeding 50°C during diazotization leads to decomposition, reducing yields by ~30% .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : and NMR identify substituent environments (e.g., formyl proton at δ 9.8–10.2 ppm, ester carbonyl at δ 165–170 ppm).

- X-ray crystallography : SHELX software refines crystal structures, resolving torsional angles of the bromophenyl group (typically 15–25° from the pyrazole plane) .

- IR : Formyl (C=O stretch at 1680–1700 cm⁻¹) and ester (C=O at 1720–1740 cm⁻¹) groups confirm functional group integrity .

Q. How do the functional groups (formyl, bromophenyl, ester) dictate reactivity in derivatization?

- Formyl : Undergoes nucleophilic additions (e.g., hydrazine to form hydrazones) or reductions (NaBH₄ yields hydroxymethyl derivatives).

- Bromophenyl : Participates in Suzuki-Miyaura cross-coupling (Pd catalysts) for aryl diversification.

- Ester : Hydrolyzes to carboxylic acids under basic conditions (NaOH/EtOH) for further conjugation .

Reagent choice is critical; e.g., KMnO₄ oxidizes formyl to carboxylic acid, but NaBH₄ selectively reduces it without ester cleavage .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict biological activity and guide structural optimization?

- DFT calculations : Analyze electron density distribution to prioritize substituents for synthetic modification. For example, the bromophenyl group’s electron-withdrawing nature increases electrophilicity at the formyl carbon, enhancing reactivity with nucleophiles .

- Molecular docking : Screens against targets like Keap1 (involved in oxidative stress) or kinases. Docking scores correlate with experimental IC₅₀ values (R² > 0.85 in pyrazole-quinoline analogs) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory)?

- Structure-activity relationship (SAR) studies : Systematic substitution at the 3-bromophenyl or formyl positions clarifies target specificity. For instance, replacing Br with Cl reduces antimicrobial activity but enhances COX-2 inhibition .

- Assay standardization : Discrepancies arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or inflammation models (LPS-induced vs. carrageenan assays). Meta-analyses of IC₅₀ ranges (e.g., 5–50 μM for antimicrobial activity) improve reproducibility .

Q. How do crystallographic data inform polymorph screening and stability studies?

Q. What mechanistic insights explain variability in cross-coupling reactions (e.g., Suzuki) at the bromophenyl site?

Q. How are kinetic and thermodynamic controls applied in multi-step syntheses to avoid byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.